动态霉素 H

描述

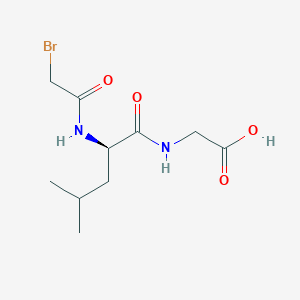

Dynemicin H is a variant of Dynemicin A, which is an anti-cancer enediyne drug . It was first isolated from the soil in the Gujarat State of India and is a natural product of the indigenous bacteria Micromonospora chersina . The compound displays properties which illustrate promise for cancer treatments .

Synthesis Analysis

The first reported chemical synthesis of dynemicin was accomplished by Myers and coworkers . Dynemicin A is thought to be biosynthesized separately from two different heptaketide chains originated from seven head-to-tail coupled acetate units . The synthesis involves a multistep route for the preparation of enantiomerically pure, synthetic dynemicin A .

Molecular Structure Analysis

Dynemicin H has a complex molecular structure. The molecular formula of Dynemicin is C30H19NO9 . The absolute configuration of natural dynemicin was determined by comparing the synthetic drug with dynemicin A derived from fermentation .

Chemical Reactions Analysis

Dynemicin A causes DNA strand cleavage . The enediyne core structural unit is central to the fundamental mechanism of action . The anthraquinone group on the peripheral moiety of dynemicin intercalates into the minor groove of DNA to confer binding specificity .

Physical And Chemical Properties Analysis

The molecular formula of Dynemicin is C30H19NO9, with an average mass of 537.473 Da and a monoisotopic mass of 537.105957 Da .

科学研究应用

DNA 相互作用和切割

- DNA 切割机制:动态霉素 A 是一种结构结合蒽醌和烯二炔核心的物质,在可见光照射下可有效断裂 DNA 链。这与动态霉素 H 相关,因为它们共享相似的机制。优先切割位点位于嘌呤碱基的 3' 端,并且核苷酸切割特异性类似于动态霉素 A 诱导的 NADPH 或硫醇诱导的 DNA 断裂,表明存在共同的 DNA 切割中间体 (Shiraki & Sugiura,1990)。

- C-1' 氢原子抽象:动态霉素 A(包括其杂交结构)抽象 DNA 脱氧核糖的 C-1' 氢原子,导致链断裂并形成特定的末端。这与其他类似的抗生素不同,突出了与 DNA 的独特相互作用 (Shiraki、Uesugi 和 Sugiura,1992)。

生物合成和遗传研究

- 生物合成基因鉴定:为动态霉素生产者微单孢菌建立遗传系统证实了某些生物合成基因对动态霉素生产的必需性。这项研究揭示了对动态霉素烯二炔核心和剪裁步骤的生物合成的见解 (Gao & Thorson,2008)。

- 聚酮化合物合酶的作用:研究表明,动态霉素烯二炔聚酮化合物合酶 (PKS) 可能会同时生物合成动态霉素 A 的烯二炔和蒽醌核心,这对于理解其结构形成至关重要 (Cohen & Townsend,2017)。

化学合成与分析

- 合成类似物和 DNA 相互作用:研究已经检验了非二炔类动态霉素(包括动态霉素 H)的 DNA 结合特性和细胞毒性。这些研究有助于理解 DNA 相互作用和潜在治疗应用的结构要求 (Shirai 等,1995)。

- 内部抽象机制:AMBER 分子动力学模拟已被用来研究动态霉素 A 与 DNA 的相互作用,提出了一个动态霉素嵌入然后进行内部氢原子抽象的机制 (Beane、Miller 和 Parish,2017)。

作用机制

The mechanism of action of Dynemicin H is likely similar to that of Dynemicin A. Dynemicin A is an antitumor natural product that causes DNA strand cleavage . The enediyne core is the key to the cytotoxicity of dynemicin . In the presence of NADPH or thiol, the quinone is reduced to hydroquinone, leading to the opening of the epoxide .

属性

IUPAC Name |

3,20,23,27-tetrahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23NO9/c1-10-17(29(37)38)27(40-2)18-11-5-3-4-6-12(11)28-30(10,39)23(18)13-9-16(34)21-22(24(13)31-28)26(36)20-15(33)8-7-14(32)19(20)25(21)35/h3-10,18,23,28,31-34,39H,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMIBTQDHCFPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C2C3C1(C(C4=CC=CC=C24)NC5=C6C(=C(C=C35)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926549 | |

| Record name | 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dynemicin H | |

CAS RN |

129985-03-1 | |

| Record name | Dynemicin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129985031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B236460.png)

![3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B236468.png)

![3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236473.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)

![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)